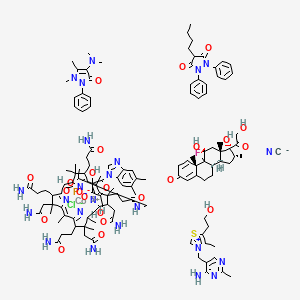
2-Benzyloxy-1-methylpyridinium triflate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyloxy-1-methylpyridinium triflate (2-BMPT) is a synthetic compound that has been used in a variety of laboratory experiments and scientific research applications. It is a type of organometallic salt that is used as a catalyst in organic synthesis. 2-BMPT is a relatively new compound, and its potential applications are still being explored.
Scientific Research Applications
Benzylation of Alcohols
2-Benzyloxy-1-methylpyridinium triflate is recognized for its ability to convert alcohols into benzyl ethers upon warming. This stable, neutral organic salt is particularly noted for its efficiency in benzylation reactions, yielding good to excellent results across a wide range of alcohols without the need for acidic or basic promoters (Poon, Dudley, & Albiniak, 2006).
Synthesis of Benzyl Ethers and Esters
The compound serves as a mild and convenient reagent for the synthesis of benzyl ethers and esters. Its unique effectiveness in this realm is highlighted by the ability to produce the active reagent in situ via N-methylation of 2-benzyloxypyridine. The choice of solvent and methodology extension for synthesizing other arylmethyl ethers are critical factors for optimal results (López & Dudley, 2008).
Protection of Alcohols
This compound is also involved in the protection of alcohols, where it facilitates benzylation reactions and contributes to the Williamson ether synthesis process. This application is crucial for the protection and deprotection of functional groups in synthetic chemistry (Poon, Albiniak, & Dudley, 2007).
Catalytic Applications in Fluorination
The compound is used in conjunction with Pd(OTf)2 x 2 H2O in ortho-fluorination of triflamide-protected benzylamines. It plays a pivotal role in this fluorination protocol that is broadly applicable in medicinal chemistry and synthesis, underlining its significance in introducing fluorine atoms into organic molecules, a critical step in the development of pharmaceuticals and agrochemicals (Wang, Mei, & Yu, 2009).
Stability and Reactivity
Its crystalline, bench-stable nature makes this compound an attractive choice for benzylation of alcohols in the absence of additional promoters. The mild heating of a mixture containing this salt and various alcohols leads to the formation of corresponding benzyl ethers, showcasing its reactive yet manageable nature in synthetic procedures (Poon, House, & Dudley, 2005).
Mechanism of Action
Target of Action
The primary target of the Dudley Reagent are alcohols . It is used for the benzyl protection of alcohols under neutral conditions .
Mode of Action
The Dudley Reagent interacts with its targets (alcohols) by converting them into benzyl ethers upon warming . This process is known as benzylation .
Biochemical Pathways
The Dudley Reagent promotes the selective formation of benzyl esters of carboxylic acids in the presence of triethylamine . This process affects the biochemical pathways involving these carboxylic acids .
Pharmacokinetics
Its impact on bioavailability is primarily through its role in the protection of alcohols and the formation of benzyl esters .
Result of Action
The result of the Dudley Reagent’s action is the formation of benzyl ethers from alcohols and benzyl esters from carboxylic acids . These reactions occur in good to excellent yield .
Action Environment
The action of the Dudley Reagent is influenced by the presence of triethylamine . The reagent is stable and its efficacy is maintained under neutral conditions . It is also worth noting that the reagent is stable at a storage temperature of 2-8°C .
Safety and Hazards
Future Directions
As a novel reagent for benzyl protection of alcohols under neutral conditions, 2-Benzyloxy-1-methylpyridinium triflate has potential applications in organic synthesis . Its ability to promote selective formation of benzyl esters of carboxylic acids in the presence of triethylamine opens up new possibilities for the synthesis of complex molecules .
properties
IUPAC Name |
1-methyl-2-phenylmethoxypyridin-1-ium;trifluoromethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14NO.CHF3O3S/c1-14-10-6-5-9-13(14)15-11-12-7-3-2-4-8-12;2-1(3,4)8(5,6)7/h2-10H,11H2,1H3;(H,5,6,7)/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXHYQYOPHEFGC-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1OCC2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90468711 |
Source


|
| Record name | Dudley Reagent | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90468711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
882980-43-0 |
Source


|
| Record name | Dudley Reagent | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90468711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(benzyloxy)-1-methylpyridinium trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-(3-benzylphenyl)-3-(3-pyridyl)-1H,3H-pyrrolo[1,2-c]thiazole-7-carboxamide](/img/structure/B1245588.png)





